molecular formula C11H8ClNO2 B15343121 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile CAS No. 34971-15-8

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile

Cat. No.: B15343121
CAS No.: 34971-15-8
M. Wt: 221.64 g/mol
InChI Key: LFEPBYBABWRCTN-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile is an organic compound known for its unique chemical structure and properties It features a p-chlorophenyl group attached to a tetrahydrofuran ring, which is further substituted with a nitrile group and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile typically involves the reaction of p-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative phosphorylation, leading to altered cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile is unique due to the presence of both a nitrile group and a ketone within the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

34971-15-8

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-oxooxolane-2-carbonitrile

InChI

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11(7-13)6-5-10(14)15-11/h1-4H,5-6H2

InChI Key

LFEPBYBABWRCTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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